Vitamin E Nicotinate

Catalog No.
S545524
CAS No.
43119-47-7
M.F
C35H53NO3
M. Wt
535.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin E Nicotinate

CAS Number

43119-47-7

Product Name

Vitamin E Nicotinate

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate

Molecular Formula

C35H53NO3

Molecular Weight

535.8 g/mol

InChI

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1

InChI Key

MSCCTZZBYHQMQJ-AZAGJHQNSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C

solubility

Soluble in DMSO

Synonyms

3-dl-alpha-tocopheryl nicotinate, alpha-tocopheryl nicotinate, alpha-tocopheryl nicotinate, (2R*(4R*,8R*)-(+-))-isomer, tocopheryl nicotinate

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C

The exact mass of the compound Vitamin E Nicotinate is 535.4 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of tocol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vitamin E nicotinate (tocopherol nicotinate, tocopheryl nicotinate; TN) is a compound derived from vitamin E and niacin (vitamin B3) ]. While most vitamin E research focuses on alpha-tocopherol acetate, TN has garnered some interest due to its unique properties.

Potential Advantages of Vitamin E Nicotinate

  • Enhanced Bioavailability

    TN may be absorbed more efficiently by the body compared to other forms of vitamin E MDPI: [Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate].

  • Improved Skin Penetration

    TN's structure allows for easier penetration into the skin, making it a potential ingredient in topical creams [IntechOpen: [CHAPTER 7. Novel Functions of Vitamin E Nicotinate: Chemistry and Nutritional Benefits]]().

Important Note

While these are potential advantages suggested by scientific research, more studies are needed to confirm these findings.

Areas of Ongoing Research

Researchers are exploring the potential benefits of TN in various areas, including:

  • Cardiovascular Health

    Some studies suggest TN may play a role in promoting heart health, but more research is needed ].

  • Anti-inflammatory Properties

    Investigating TN's potential to reduce inflammation, a common factor in many diseases ].

Vitamin E Nicotinate is an ester formed from the combination of vitamin E (specifically α-tocopherol) and niacin (nicotinic acid). This compound is recognized for its potential health benefits, particularly in cardiovascular health and as a cosmetic additive. The chemical formula for Vitamin E Nicotinate is C₃₅H₅₃NO₃, and it is known for its antioxidant properties, which can help mitigate oxidative stress in cells .

The synthesis of Vitamin E Nicotinate typically involves the esterification reaction between the hydroxyl group of α-tocopherol and the carboxylic acid group of nicotinic acid. This process can be facilitated by various catalysts and solvents. For instance, one method employs triphosgene and triethylamine in an organic solvent, yielding high purity and yield rates of around 90% . The reaction can be represented as follows:

 Tocopherol+Nicotinic AcidVitamin E Nicotinate\text{ Tocopherol}+\text{Nicotinic Acid}\rightarrow \text{Vitamin E Nicotinate}

In addition to direct esterification, alternative synthetic routes include using electrophilic reagents like nicotinoyl chloride or employing lipase-catalyzed reactions .

Vitamin E Nicotinate exhibits several biological activities that are distinct from those of its parent compounds. Studies have shown that it may enhance nitric oxide production, leading to vasodilation and improved blood flow, which is beneficial in conditions like hypertension and peripheral artery disease . Furthermore, it has been observed to inhibit platelet aggregation and may possess anti-inflammatory properties through non-direct free radical scavenging mechanisms .

In metabolomics studies, α-tocopheryl nicotinate has been identified as an endogenous compound in the heart, with levels significantly reduced in heart failure cases, indicating its potential importance in cardiac health .

The synthesis of Vitamin E Nicotinate can be accomplished through several methods:

  • Direct Esterification: Utilizing α-tocopherol and nicotinic acid with a catalyst.
  • Electrophilic Reagents: Employing nicotinoyl chloride for a more efficient synthesis.
  • Lipase-Catalyzed Reactions: Using lipases to facilitate the acylation process under mild conditions.
  • Alternative Routes: Methods such as three-step reactions involving isophytol have also been reported .

These methods vary in complexity and yield but generally aim to maximize purity while minimizing waste.

Research indicates that Vitamin E Nicotinate interacts positively with other compounds, enhancing its efficacy. For example, studies comparing it with α-tocopheryl acetate have shown that Vitamin E Nicotinate may have a slightly greater potency in inhibiting IgE antibody formation during immune responses . Additionally, it has been linked to improved helper T-cell activity, suggesting synergistic effects when combined with other nutrients.

Vitamin E Nicotinate shares similarities with several other compounds but also exhibits unique characteristics:

CompoundStructure TypeKey Properties
α-TocopherolNatural VitaminStrong antioxidant; essential nutrient
α-Tocopheryl AcetateEster of Vitamin ECommonly used in supplements; similar benefits
Nicotinic AcidB-vitaminImportant for metabolism; vasodilatory effects
Tocopheryl AcetateEster of Vitamin ESimilar antioxidant properties; used in cosmetics

Vitamin E Nicotinate's unique feature lies in its dual functionality as both a vitamin E source and a vasodilator due to its nicotinic acid component, making it particularly beneficial for cardiovascular applications .

Vitamin E nicotinate (C₃₅H₅₃NO₃) is an ester formed through the covalent linkage of α-tocopherol (vitamin E) and nicotinic acid (vitamin B₃). The α-tocopherol moiety contains a chromanol ring with three chiral centers at positions 2, 4', and 8', while the nicotinic acid group introduces a pyridine-3-carboxylate ester at the C6 position of the chromanol ring. The natural configuration of α-tocopherol is RRR, but synthetic routes often produce racemic mixtures unless stereoselective catalysts are employed. The ester bond in vitamin E nicotinate adopts a planar geometry, with the pyridine ring contributing to the molecule’s polarity and solubility profile.

Traditional Synthetic Routes: Esterification of α-Tocopherol with Nicotinic Acid Derivatives

Triphosgene-Mediated Coupling Reactions

Triphosgene (bis(trichloromethyl) carbonate) is widely used to generate nicotinoyl chloride in situ for esterification with α-tocopherol. The reaction proceeds via nucleophilic acyl substitution:

  • Nicotinoyl chloride formation: Nicotinic acid reacts with triphosgene in dichloromethane or toluene, yielding nicotinoyl chloride and HCl.
  • Esterification: α-Tocopherol’s hydroxyl group attacks the electrophilic carbonyl carbon of nicotinoyl chloride, forming the ester bond. Triethylamine is typically added to neutralize HCl.

Optimized conditions:

  • Temperature: 40–60°C
  • Solvent: Anhydrous dichloromethane
  • Catalyst: 1.2 equiv triethylamine
  • Yield: 85–92%

Base-Catalyzed Transesterification Processes

Transesterification involves reacting α-tocopherol with methyl nicotinate in the presence of alkoxide bases (e.g., sodium methoxide). The mechanism follows a two-step addition-elimination pathway:

  • Nucleophilic attack: Methoxide deprotonates α-tocopherol, generating a phenoxide ion that attacks methyl nicotinate.
  • Methanol elimination: The intermediate collapses, releasing methanol and forming vitamin E nicotinate.

Key parameters:

  • Base concentration: 5–10 mol%
  • Solvent: Methanol or ethanol
  • Reaction time: 6–12 hours

Advanced Synthesis Methodologies

Oxidative Esterification Using 3-Pyridylaldehyde Precursors

A 2021 patent (CN113563317A) describes the direct oxidative esterification of 3-pyridylaldehyde with α-tocopherol using a quaternary ammonium salt (e.g., tetrabutylammonium bromide) and an oxidizing agent (e.g., hydrogen peroxide). The aldehyde is oxidized in situ to nicotinic acid, which subsequently reacts with α-tocopherol under mild conditions (40–50°C). Advantages include reduced by-product formation and compatibility with heat-sensitive substrates.

Catalytic Systems Involving Azacarbene Complexes

Emerging methodologies employ palladium-azacarbene complexes to facilitate C–O bond formation between α-tocopherol and nicotinic acid derivatives. These systems operate under low temperatures (25–35°C) and achieve 78–85% yields, though industrial scalability remains challenging due to catalyst costs.

Reaction Kinetics and Optimization Parameters

  • Rate-determining step: Nucleophilic attack in triphosgene-mediated reactions (activation energy: 45–50 kJ/mol).
  • Solvent effects: Polar aprotic solvents (e.g., acetonitrile) accelerate reaction rates by stabilizing transition states.
  • Temperature dependence: Arrhenius plots indicate optimal activity at 50–60°C, beyond which decomposition dominates.

Industrial-Scale Production Challenges and Purification Techniques

Challenges:

  • Viscosity management: α-Tocopherol’s high viscosity necessitates solvent dilution (e.g., hexane) for efficient mixing.
  • By-product removal: Residual HCl from triphosgene reactions requires neutralization with aqueous sodium bicarbonate.

Purification methods:

  • Column chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent.
  • Crystallization: Recrystallization from ethanol yields >99% purity.
  • Molecular distillation: Short-path distillation at 180–200°C under vacuum (<1 mmHg).

Biosynthetic Precursors in Mammalian Systems

Alpha-tocopherol nicotinate is formed endogenously in mammalian systems through the esterification of alpha-tocopherol and nicotinic acid (vitamin B3) [1] [2] [3]. Metabolomics studies have provided compelling evidence that this ester compound can be synthesized within biological systems, despite the fact that dietary sources typically provide these components separately [2] [3] [4].

The biosynthetic pathway involves the condensation of the hydroxyl group of the chromanol ring in alpha-tocopherol with the carboxyl group of nicotinic acid [1] [5] [6]. This esterification reaction occurs naturally in mammalian tissues, as demonstrated by research utilizing rat models fed diets containing alpha-tocopherol acetate and niacin as separate components, yet detecting significant levels of alpha-tocopherol nicotinate in cardiac tissue [2] [3] [7].

The endogenous formation of vitamin E nicotinate represents a unique metabolic phenomenon, as evidenced by the dramatic 28-30 fold reduction in its tissue levels during pathological states such as heart failure [1] [2] [3]. This substantial decrease in endogenous levels during disease states suggests that the biosynthetic machinery responsible for its formation may be compromised under oxidative stress conditions.

Dietary precursor availability plays a crucial role in determining the extent of endogenous formation. Studies have shown that rats fed laboratory diets containing dl-alpha-tocopheryl acetate as the vitamin E source and niacin as separate components can successfully synthesize vitamin E nicotinate endogenously [2] [3] [4]. This finding indicates that the mammalian system possesses the enzymatic machinery necessary to catalyze this esterification reaction.

Enzymatic Hydrolysis Mechanisms

Esterase-Mediated Liberation of Alpha-Tocopherol and Nicotinic Acid

The enzymatic hydrolysis of vitamin E nicotinate is primarily mediated by carboxyl ester hydrolases, particularly those found in pancreatic juice and intestinal tissues [8] [9]. The hydrolysis reaction cleaves the ester bond between the chromanol ring of alpha-tocopherol and nicotinic acid, liberating both components for independent metabolic utilization [10] [9].

Pancreatic carboxyl ester hydrolase represents the principal enzyme responsible for vitamin E nicotinate hydrolysis in the digestive system [9]. This enzyme demonstrates specific activity toward the nicotinate ester linkage, with hydrolysis rates that are intermediate compared to other alpha-tocopherol esters. Specifically, the hydrolysis rate follows the pattern: alpha-tocopheryl acetate > alpha-tocopheryl nicotinate > alpha-tocopheryl benzoate [11] [10] [9].

The bile acid dependency of this hydrolytic process has been extensively characterized through in vitro studies using porcine pancreatic juice [9]. Cholate at concentrations of 30 millimolar represents the optimal bile acid for facilitating vitamin E nicotinate hydrolysis, while glycodeoxycholate and glycochenodeoxycholate also demonstrate significant activating effects [9]. The requirement for bile acids reflects the need for proper micelle formation to solubilize the lipophilic vitamin E ester substrate.

Enzyme kinetics studies have revealed that the hydrolysis of vitamin E nicotinate follows Michaelis-Menten kinetics, with Km values comparable to other vitamin E esters but with distinct Vmax parameters that reflect the specific structural characteristics of the nicotinate moiety [12]. The aromatic nature of the nicotinic acid component contributes to the moderate hydrolysis rate observed for this ester compared to aliphatic acid esters.

Tissue-Specific Metabolic Conversion Patterns

Tissue distribution of esterase activity toward vitamin E nicotinate demonstrates significant heterogeneity across different organ systems [12]. Liver tissues exhibit the highest esterase activity, followed by brain tissues, with substantially lower activities observed in other peripheral tissues [12]. This distribution pattern reflects the differential expression and activity of carboxyl ester hydrolases across tissue types.

Hepatic metabolism of vitamin E nicotinate involves multiple subcellular compartments, with the highest esterase activity localized in the cytosolic fraction, followed by microsomal fractions [12]. The liver demonstrates homogeneous esterase activity patterns, contrasting with the more heterogeneous distribution observed in brain tissues [12].

Brain tissue metabolism of vitamin E nicotinate shows distinct characteristics, with esterase activity detected in myelin sheaths and mitochondria of both nerve-ending and neuroglial origin [12]. However, the overall activity levels in brain tissues are substantially lower than those observed in hepatic tissues when normalized to protein concentration [12].

pH sensitivity represents another important factor influencing tissue-specific hydrolysis patterns. Brain esterases demonstrate different pH response characteristics compared to liver esterases, suggesting distinct enzymatic mechanisms operating in these tissues [12]. This pH dependency may contribute to the tissue-specific regulation of vitamin E nicotinate metabolism under varying physiological conditions.

Redox Cycling of the Chromanol Moiety

The redox cycling capacity of the chromanol moiety in vitamin E nicotinate is fundamentally altered by the esterification of the phenolic hydroxyl group with nicotinic acid [1] [5] [6]. In its esterified form, vitamin E nicotinate cannot participate directly in free radical scavenging reactions, as the critical hydroxyl group of the chromanol ring is blocked by the nicotinate moiety [13] [14].

Liberation of active alpha-tocopherol through hydrolytic cleavage is required to restore the antioxidant functionality of the chromanol ring [13] [14]. Once hydrolyzed, the liberated alpha-tocopherol can participate in the normal redox cycling mechanisms characteristic of vitamin E compounds, including the scavenging of peroxyl radicals and lipid hydroperoxides [14].

The chromanol ring system undergoes characteristic oxidation-reduction reactions following hydrolytic liberation, involving the formation of tocopheroxyl radicals and subsequent regeneration by cellular reducing agents such as ascorbic acid and glutathione [15]. This regeneration system allows for the cycling of vitamin E between oxidized and reduced forms, maximizing its antioxidant efficiency [15].

Electrochemical studies have characterized the oxidation mechanism of the liberated alpha-tocopherol as involving the loss of two electrons and one proton, with the formation of various intermediate species including phenolates, phenoxyl radicals, and diamagnetic cations [15]. The specific electrochemical potential and kinetic parameters of these reactions depend on the local environment, including pH and the presence of other reducing or oxidizing species [15].

Compartmentalization in Cellular Organelles

Subcellular distribution studies have revealed that vitamin E forms, including those derived from vitamin E nicotinate hydrolysis, demonstrate preferential localization in specific cellular compartments [16]. The primary sites of accumulation include lysosomes, endoplasmic reticulum, and plasma membranes, with the distribution pattern remaining consistent regardless of the expression of alpha-tocopherol transfer protein [16].

Mitochondrial localization represents a critical aspect of vitamin E distribution, with approximately 90 percent of mitochondrial alpha-tocopherol concentrated in the outer mitochondrial membrane [17]. This distribution pattern has been confirmed through subcellular fractionation studies and selective oxidation experiments using ferricytochrome c, which cannot penetrate the outer membrane but can oxidize the majority of mitochondrial alpha-tocopherol [17].

Endoplasmic reticulum association is particularly significant for vitamin E metabolism, as this organelle serves as the primary site for the initial steps of vitamin E catabolism [18] [19]. The omega-hydroxylation reactions catalyzed by cytochrome P450 4F2 and related enzymes occur at the endoplasmic reticulum, leading to the formation of 13-prime-hydroxychromanol metabolites [18] [19].

Peroxisomal involvement in vitamin E metabolism becomes prominent during the beta-oxidation phases of catabolism [18] [19]. The carboxylated metabolites formed at the endoplasmic reticulum are transported to peroxisomes, where they undergo beta-oxidation cycles similar to those involved in branched-chain fatty acid metabolism [18] [19]. This process results in the progressive shortening of the side chain and the formation of intermediate-chain metabolites [18] [19].

Lysosomal accumulation of vitamin E compounds reflects their lipophilic nature and the high lipid content of these organelles [16]. The association with lysosomes may facilitate the intracellular trafficking and recycling of vitamin E compounds, although the specific mechanisms governing this compartmentalization remain to be fully elucidated [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

11.4

Hydrogen Bond Acceptor Count

4

Exact Mass

535.40254455 g/mol

Monoisotopic Mass

535.40254455 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WI1J5UCY5C
QCP2FMP7I8

Other CAS

51898-34-1
43119-47-7
16676-75-8

Wikipedia

Tocopheryl nicotinate

Dates

Last modified: 08-15-2023
1: Chernomorets NN, Kotlubeĭ GV, Vatutin NT, Zhivotovskaia IA, Gnilitskaia VB, Alifanova RE, Lobach EIa, Mal'tseva NV, Mitrofanov AN. [The effect of tocopherol and nicotinic acid on the microcirculation and blood coagulability in patients with ischemic heart disease]. Vrach Delo. 1990 Dec;(12):6-8. Russian. PubMed PMID: 2089804.
2: Zondlo Fiume M. Final report on the safety assessment of Tocopherol, Tocopheryl Acetate, Tocopheryl Linoleate, Tocopheryl Linoleate/Oleate, Tocopheryl Nicotinate, Tocopheryl Succinate, Dioleyl Tocopheryl Methylsilanol, Potassium Ascorbyl Tocopheryl Phosphate, and Tocophersolan. Int J Toxicol. 2002;21 Suppl 3:51-116. Review. PubMed PMID: 12537931.
3: Zia-Ul-Haq M, Ahmad S, Bukhari SA, Amarowicz R, Ercisli S, Jaafar HZ. Compositional studies and biological activities of some mash bean (Vigna mungo (L.) Hepper) cultivars commonly consumed in Pakistan. Biol Res. 2014 May 30;47:23. doi: 10.1186/0717-6287-47-23. PubMed PMID: 25028256; PubMed Central PMCID: PMC4101733.
4: Wong YF, Makahleh A, Saad B, Ibrahim MN, Rahim AA, Brosse N. UPLC method for the determination of vitamin E homologues and derivatives in vegetable oils, margarines and supplement capsules using pentafluorophenyl column. Talanta. 2014 Dec;130:299-306. doi: 10.1016/j.talanta.2014.07.021. Epub 2014 Jul 15. PubMed PMID: 25159413.
5: Neunert G, Szwengiel A, Walejko P, Witkowski S, Polewski K. Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies. J Photochem Photobiol B. 2016 Jul;160:121-7. doi: 10.1016/j.jphotobiol.2016.03.032. Epub 2016 Apr 2. PubMed PMID: 27107331.
6: Schlieper P, Tawfik H. Antiarrhythmic activity of alpha-tocopherol nicotinate and related compounds and their physico-chemical properties. Arzneimittelforschung. 1987 Aug;37(8):920-3. PubMed PMID: 3675687.
7: Suzuki N, Nakamura T. Metabolism of the nicotinic acid moiety of d,l-alpha-tocopheryl nicotinate. J Nutr Sci Vitaminol (Tokyo). 1983 Apr;29(2):93-103. PubMed PMID: 6886843.
8: Koyama T, Araiso T. Effects of alpha-tocopherol-nicotinate administration on the microdynamics of phospholipids of erythrocyte membranes in human subjects. J Nutr Sci Vitaminol (Tokyo). 1988 Oct;34(5):449-57. PubMed PMID: 3230416.
9: Piacham T, Nantasenamat C, Isarankura-Na-Ayudhya C, Prachayasittikul V. Synthesis and computational investigation of molecularly imprinted nanospheres for selective recognition of alpha-tocopherol succinate. EXCLI J. 2013 Aug 14;12:701-18. eCollection 2013. PubMed PMID: 26622214; PubMed Central PMCID: PMC4662183.
10: Kakimura M. Comparative studies of the effects of alpha-tocopheryl nicotinate and the combination alpha-tocopheryl acetate and nicotinic acid. J Nutr Sci Vitaminol (Tokyo). 1973 Oct;19(5):375-81. PubMed PMID: 4792209.
11: Duncan KR, Suzuki YJ. Vitamin E Nicotinate. Antioxidants (Basel). 2017 Mar 13;6(1). pii: E20. doi: 10.3390/antiox6010020. Review. Erratum in: Antioxidants (Basel). 2018 May 03;7(5):. PubMed PMID: 28335380; PubMed Central PMCID: PMC5384183.
12: Svensson J, Oki T. Inhibition of platelet aggregation by alpha-tocopherol and its nicotinate and acetate esters. Int J Vitam Nutr Res. 1978;48(3):250-4. PubMed PMID: 711383.
13: Odetti P, Cheli V, Carta G, Maiello M, Viviani GL. Effect of nicotinic acid associated with retinol and tocopherols on plasma lipids in hyperlipoproteinaemic patients. Pharmatherapeutica. 1984;4(1):21-4. PubMed PMID: 6390462.
14: Hata Y, Terashi A, Matsuzaki T, Ohtomo E, Goto Y. A prevention trial on cerebral infarction with dl-alpha-tocopheryl nicotinate--rationales for trial. The Alpha-Tocopheryl Nicotinate Prevention Study Group. J Nutr Sci Vitaminol (Tokyo). 1992;Spec No:204-7. PubMed PMID: 1297741.
15: Baruffini A, De Lorenzi E, Gandini C, Kitsos M, Massolini G. High-performance liquid chromatographic determination of alpha-tocopheryl nicotinate in cosmetic preparations. J Chromatogr. 1992 Feb 28;593(1-2):95-7. PubMed PMID: 1639917.
16: Noma A, Maeda S, Okuno M, Abe A, Muto Y. Reduction of serum lipoprotein(a) levels in hyperlipidaemic patients with alpha-tocopheryl nicotinate. Atherosclerosis. 1990 Oct;84(2-3):213-7. PubMed PMID: 2149270.
17: Hidiroglou N, Wolynetz MS, McDowell LR, Papas AM, Antapli M, Wilkinson NS. Serum total cholesterol, high-density lipoprotein-cholesterol and triglyceride concentrations in lambs following supplementation with various forms of tocopherol. Reprod Nutr Dev. 1993;33(3):263-8. PubMed PMID: 8216754.
18: Matoba T, Kusumoto H, Mizuki Y, Yamada K. Comparative double-blind trial of dl-alpha-tocopheryl nicotinate on vibration disease. Tohoku J Exp Med. 1977 Sep;123(1):67-75. PubMed PMID: 335571.
19: Chung TW, Yu JJ, Liu DZ. Reducing lipid peroxidation stress of erythrocyte membrane by alpha-tocopherol nicotinate plays an important role in improving blood rheological properties in type 2 diabetic patients with retinopathy. Diabet Med. 1998 May;15(5):380-5. PubMed PMID: 9609359.
20: Kamimura M. Comparison of alpha-tocopheryl nicotinate and acetate on skin microcirculation. Am J Clin Nutr. 1974 Oct;27(10):1110-6. PubMed PMID: 4417850.

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